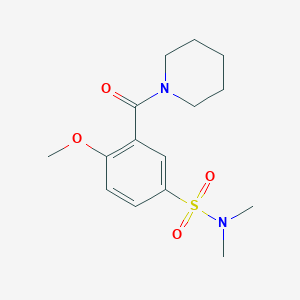
8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
Übersicht
Beschreibung
8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolone antibiotics. It has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are involved in the supercoiling and relaxation of DNA during replication and transcription. By inhibiting the activity of these enzymes, 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide prevents DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide include the inhibition of DNA replication and transcription, leading to cell death. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has been shown to interact with DNA and inhibit its replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments include its broad-spectrum antibacterial, antifungal, and antitumor activities. It is also relatively easy to synthesize and has been extensively studied in various scientific fields. The limitations of using 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antibiotics and antitumor agents. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with DNA and its effects on DNA replication and transcription. Finally, there is a need for further research to fully understand its potential toxicity and to develop strategies to mitigate any adverse effects.
Wissenschaftliche Forschungsanwendungen
8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively researched for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit antibacterial, antifungal, and antitumor activities. In pharmacology, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. In biochemistry, it has been shown to interact with DNA and inhibit its replication and transcription.
Eigenschaften
IUPAC Name |
8-chloro-2-pyridin-2-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4OS/c19-13-5-3-4-11-12(17(24)23-18-21-8-9-25-18)10-15(22-16(11)13)14-6-1-2-7-20-14/h1-10H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYRQNUUXMNJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-pyridin-2-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4773848.png)
![N-(2-phenylethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773850.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B4773858.png)

![2-chloro-3-[(2,4-difluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4773868.png)


![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4773895.png)


![{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid](/img/structure/B4773923.png)